molecular formula C7H9N3O2 B1603161 N-Methoxy-N-methylpyrazine-2-carboxamide CAS No. 317335-26-5

N-Methoxy-N-methylpyrazine-2-carboxamide

Cat. No. B1603161
M. Wt: 167.17 g/mol
InChI Key: JIHLDFSGBWILSR-UHFFFAOYSA-N
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Patent
US07087626B2

Procedure details

To a solution of pyrazine-2-carboxylic acid (2.0 g, 16.1 mmol) in methylene chloride (54 mL) at 0° C. is added oxalyl chloride (7.1 mL, 80.6 mmol) and N,N-dimethylformamide (0.12 mL, 1.6 mmol). The cooling bath is removed after 10 min and the reaction mixture stirred 18 h at room temperature. The reaction mixture is concentrated in vacuo. The residual oil is dissolved in methylene chloride (54 mL) and treated with N,O-dimethylhydroxylamine hydrochloride (2.36 g, 24.15 mmol) and triethylamine (11.2 mL, 80.6 mmol). The reaction mixture is stirred for 3 h at room temperature and diluted with methylene chloride. The resulting mixture is washed with water (50 mL), saturated aqueous bicarbonate (50 mL), and brine (100 mL), and concentrated in vacuo to yield the title compound, 2.35 g (88%), as a brown oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
54 mL
Type
solvent
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
2.36 g
Type
reactant
Reaction Step Two
Quantity
11.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([OH:9])=O.C(Cl)(=O)C(Cl)=O.CN(C)C=O.Cl.[CH3:22][NH:23][O:24][CH3:25].C(N(CC)CC)C>C(Cl)Cl>[CH3:25][O:24][N:23]([CH3:22])[C:7]([C:2]1[CH:3]=[N:4][CH:5]=[CH:6][N:1]=1)=[O:9] |f:3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1=C(C=NC=C1)C(=O)O
Name
Quantity
7.1 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.12 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
54 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
2.36 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
11.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred 18 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath is removed after 10 min
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residual oil is dissolved in methylene chloride (54 mL)
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 3 h at room temperature
Duration
3 h
WASH
Type
WASH
Details
The resulting mixture is washed with water (50 mL), saturated aqueous bicarbonate (50 mL), and brine (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CON(C(=O)C1=NC=CN=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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